Daphneticin

Pharmacokinetics Bioavailability LC-MS/MS

Procure certified Daphneticin (CAS 83327-22-4) to ensure accurate quantification in pharmacokinetic and QC workflows. This coumarinolignoid is not interchangeable with co-occurring daphnetin or daphnoretin, as it demonstrates a distinct in vivo signature: significantly lower Cmax (36.67 μg/L), longer T1/2 (4.95 h), and different systemic exposure (AUC). Its higher aqueous solubility (~899 mg/L) versus water-insoluble analogs streamlines in vitro assay preparation. Molecular weight 386.35 g/mol; TPSA 104.00 Ų. Ideal as a reference standard for Daphne giraldii extract analysis, SAR studies on the 1,4-dioxane bridge, and focused cytotoxic screening libraries.

Molecular Formula C20H18O8
Molecular Weight 386.4 g/mol
CAS No. 83327-22-4
Cat. No. B190900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaphneticin
CAS83327-22-4
SynonymsIso-Daphnetin
Molecular FormulaC20H18O8
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2C(OC3=C(O2)C=CC4=C3OC(=O)C=C4)CO
InChIInChI=1S/C20H18O8/c1-24-13-7-11(8-14(25-2)17(13)23)18-15(9-21)27-20-12(26-18)5-3-10-4-6-16(22)28-19(10)20/h3-8,15,18,21,23H,9H2,1-2H3/t15-,18-/m1/s1
InChIKeyQLFQDIADUIVNRF-CRAIPNDOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Daphneticin CAS 83327-22-4: A Coumarinolignoid Natural Product with Defined Pharmacokinetic Profile for Analytical and Pharmacological Research Procurement


Daphneticin (CAS 83327-22-4) is a naturally occurring coumarinolignoid isolated from various Daphne species, including Daphne tangutica and Daphne giraldii [1]. It is characterized by a complex structure featuring a coumarin moiety linked to a phenylpropanoid unit via a 1,4-dioxane bridge, with a molecular formula of C20H18O8 and a molecular weight of 386.35 g/mol [2]. This compound is primarily utilized in analytical and pharmacological research, particularly for pharmacokinetic studies and as a reference standard for quality control of botanical extracts .

Why Daphneticin Cannot Be Directly Substituted by Other Daphne-Derived Coumarins: Evidence for Differential Pharmacokinetic Behavior


In-class compounds such as daphnetin and daphnoretin, though often co-isolated from the same plant sources, exhibit distinct chemical structures that lead to profoundly different in vivo behaviors. Daphneticin (C20H18O8) is a larger, more complex coumarinolignoid compared to the simpler coumarin daphnetin (C9H6O4) or the bis-coumarin daphnoretin [1]. Generic substitution with these analogs is not scientifically valid due to documented differences in their systemic exposure and pharmacokinetic parameters. A comparative LC-MS/MS study in rats demonstrated that daphneticin possesses a unique pharmacokinetic signature, characterized by a significantly lower maximum plasma concentration (Cmax) and area under the curve (AUC) compared to daphnetin, and a longer terminal half-life (T1/2) compared to daphnoretin [2]. These quantifiable differences confirm that daphneticin is not interchangeable with its co-occurring analogs for any application where in vivo exposure or metabolic stability is a critical variable.

Quantitative Comparative Evidence for Daphneticin (CAS 83327-22-4) vs. Closest Analogs


Comparative Pharmacokinetics in Rats: Daphneticin Exhibits a Distinct Exposure Profile Compared to Daphnetin and Daphnoretin

A head-to-head pharmacokinetic study in Sprague-Dawley rats following oral administration of a Daphne giraldii extract provided direct comparative data for daphneticin, daphnetin, and daphnoretin [1]. Daphneticin demonstrated a unique profile characterized by the lowest Cmax and AUC among the three compounds, but an intermediate terminal half-life. This data directly contradicts any assumption of similar in vivo behavior among these co-occurring compounds.

Pharmacokinetics Bioavailability LC-MS/MS Daphne giraldii

Physicochemical Differentiation: Calculated Water Solubility of Daphneticin vs. Daphnetin

Calculated physicochemical properties reveal a fundamental difference in water solubility between daphneticin and the simpler coumarin daphnetin, which has implications for in vitro assay preparation and formulation development. Based on ACD/Labs predictive modeling, daphneticin exhibits an estimated aqueous solubility of 899.4 mg/L at 25°C . In contrast, daphnetin is reported to be practically insoluble in water . This represents a dramatic shift in hydrophilicity driven by the additional polar functional groups on the daphneticin scaffold.

Physicochemical Properties Solubility Formulation Chemoinformatics

Structural and Molecular Weight Differentiation: Daphneticin is a Larger, More Complex Coumarinolignoid

At a fundamental chemoinformatic level, daphneticin is structurally and gravimetrically distinct from its common in-class analogs. Daphneticin possesses a molecular weight of 386.35 g/mol and a formula of C20H18O8, reflecting its nature as a coumarinolignoid [1]. This contrasts sharply with the simpler coumarin daphnetin (178.14 g/mol, C9H6O4) and the bis-coumarin daphnoretin (352.30 g/mol, C19H12O7) [2][3]. This difference in molecular size and complexity is a primary driver of the distinct physicochemical and pharmacokinetic properties observed.

Chemoinformatics Structural Biology Molecular Pharmacology Lead Optimization

Cytotoxic Activity: Documented In Vitro Activity in a Specific Cancer Model

Early pharmacological characterization has established that daphneticin possesses in vitro cytotoxic activity against the Walker-256 carcinosarcoma ascites system [1][2]. While a direct head-to-head comparison with other coumarins in this specific model is not available in the open literature, this activity confirms its classification as a bioactive coumarinolignoid and provides a foundational rationale for its use in cancer biology research. The mechanism of this cytotoxicity remains an active area of investigation.

Cytotoxicity Cancer Research Natural Products In Vitro Assay

Strategic Application Scenarios for Daphneticin (CAS 83327-22-4) Based on Verified Differential Evidence


Analytical Reference Standard for Multi-Component Pharmacokinetic Studies of Daphne Extracts

The validated LC-MS/MS method and the distinct pharmacokinetic profile of daphneticin (Cmax of 36.67 μg/L, T1/2 of 4.95 h) compared to co-occurring daphnetin and daphnoretin make it an essential analytical reference standard [1]. Any laboratory conducting bioavailability or pharmacokinetic studies on Daphne giraldii or related species must include a certified daphneticin standard to ensure accurate quantification and to avoid misidentification due to the vastly different plasma concentrations of these compounds [1].

Chemoinformatic and Molecular Modeling Studies of Coumarinolignoid Scaffolds

With a molecular weight of 386.35 g/mol and a defined 1,4-dioxane bridge linking coumarin and phenylpropanoid units, daphneticin serves as a valuable model compound for structure-activity relationship (SAR) studies [2]. Its distinct size and polarity (TPSA 104.00 Ų) compared to simpler coumarins like daphnetin (MW 178.14) [3] allows researchers to probe the impact of increased molecular complexity and hydrogen bonding capacity on target binding and physicochemical properties.

In Vitro Cytotoxicity Screening for Natural Product-Derived Anticancer Agents

The documented activity of daphneticin against the Walker-256 carcinosarcoma ascites system [4][5] justifies its inclusion in focused screening libraries aimed at discovering novel cytotoxic agents from the coumarinolignoid class. While specific IC50 values are not broadly available, its established bioactivity provides a starting point for further mechanistic studies and derivatization efforts [4].

Method Development for Solubility-Enhanced Formulations

The estimated aqueous solubility of 899.4 mg/L for daphneticin , which contrasts with the water insolubility of daphnetin , makes daphneticin a compelling candidate for developing aqueous-based formulations or for studies where solubility is a limiting factor. This property can be exploited to simplify in vitro assay workflows that require compound solubilization in aqueous buffers.

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